molecular formula C11H11FN2O B6266592 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1691167-15-3

1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B6266592
CAS RN: 1691167-15-3
M. Wt: 206.2
InChI Key:
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Description

This compound is a member of the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .


Synthesis Analysis

A strategic synthesis of similar compounds has been achieved by the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by cyclization reaction . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent was carried out . This methodology gives a facile and straightforward pathway to construct similar compounds in good yields .


Molecular Structure Analysis

The structure of similar fluorinated compounds was characterized based on 1H, 13C, and 19F nuclear magnetic resonance spectroscopy and mass spectrometry data . The structure of the target compound was confirmed by Nuclear Overhauser Effect Spectroscopy spectra .


Chemical Reactions Analysis

The synthesis of similar compounds involves reactions of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by cyclization reaction . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent was also carried out .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid", "ethyl magnesium bromide", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether", "magnesium sulfate", "sodium sulfate", "ethanol"], "Reaction": ["1. Conversion of 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid to 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde using formaldehyde and hydrochloric acid", "2. Reduction of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde to 5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethanol using ethyl magnesium bromide", "3. Hydrolysis of 5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethanol using sodium hydroxide and water to yield 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol", "4. Extraction of the product using diethyl ether", "5. Drying of the organic layer using magnesium sulfate and sodium sulfate", "6. Purification of the product using ethanol as a solvent"] }

CAS RN

1691167-15-3

Molecular Formula

C11H11FN2O

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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